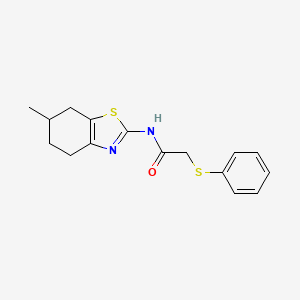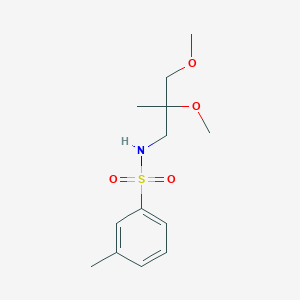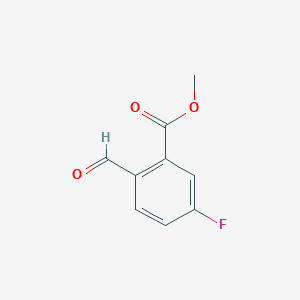![molecular formula C18H25N3O2 B2943813 4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2320818-01-5](/img/structure/B2943813.png)
4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine is a complex organic compound with potential applications in various scientific fields
Mechanism of Action
Mode of Action
The exact nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
The biochemical pathways affected by this compound are not yet fully understood. It’s possible that the compound could influence a variety of pathways, depending on its specific targets. The downstream effects of these pathway alterations would also depend on the nature of the targets and the context in which they operate .
Result of Action
These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity and mechanism of action.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutyl-6-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine
- 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine
Uniqueness
4-Cyclobutyl-6-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-18(15-4-5-15)21-8-6-13(7-9-21)11-23-17-10-16(19-12-20-17)14-2-1-3-14/h10,12-15H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEOTJQPNPDIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2943733.png)
![2-[6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2943734.png)

![Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride](/img/structure/B2943737.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide](/img/structure/B2943739.png)
![1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)



![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)
![ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2943750.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)
![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)
